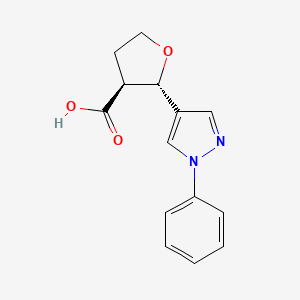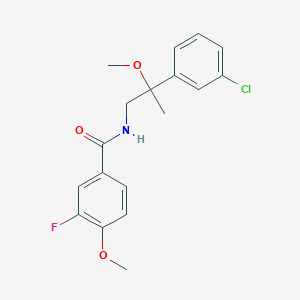
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide, commonly known as DMF-DMA, is a small molecule compound that has been extensively studied for its potential applications in scientific research. This compound is particularly interesting due to its unique chemical structure and potential to interact with various biological systems.
Mecanismo De Acción
The exact mechanism of action of DMF-DMA is not fully understood, but it is thought to interact with various biological targets, including enzymes and receptors. This compound has been shown to modulate the activity of several key signaling pathways, including the nuclear factor kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.
Biochemical and Physiological Effects:
DMF-DMA has been shown to have a range of biochemical and physiological effects, including the modulation of gene expression, the inhibition of inflammatory cytokine production, and the induction of antioxidant enzymes. This compound has also been shown to have anti-proliferative effects on cancer cells and to promote cell death via apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMF-DMA as a research tool is its ability to modulate multiple biological targets, making it a potentially useful compound for studying complex biological systems. However, one limitation of DMF-DMA is that it can be difficult to work with due to its low solubility in water and other common solvents.
Direcciones Futuras
There are several potential future directions for research on DMF-DMA. One area of interest is the development of more potent and selective analogs of this compound, which could be used to study specific biological targets. Another potential direction is the investigation of the pharmacokinetics and pharmacodynamics of DMF-DMA in vivo, which could provide valuable insights into its potential therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of DMF-DMA and its potential applications in various scientific fields.
Métodos De Síntesis
DMF-DMA can be synthesized using a variety of methods, including the reaction of 1-methyl-4-nitropyrazole-3-carboxylic acid with N-(1,3-dioxoisoindolin-5-yl) chloroacetamide. This reaction can be carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product can be purified using techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
DMF-DMA has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5/c1-17-5-9(18(22)23)10(16-17)13(21)14-6-2-3-7-8(4-6)12(20)15-11(7)19/h2-5H,1H3,(H,14,21)(H,15,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULOVBJICSSQZEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-5-yl)-1-methyl-4-nitropyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-fluorophenyl)-3-(hydroxymethyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2800398.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2800400.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2800402.png)
![3-cyclopentyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2800403.png)

![7-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2800406.png)

![N1-(4,7-dimethylbenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine](/img/structure/B2800409.png)
![N-(2,4-dichlorophenyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2800412.png)
![Methyl 4-[(2,4-dimethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2800413.png)
![Methyl 5-ethyl-7-(5-methylfuran-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2800414.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2800415.png)
![4-[4-(Aminomethyl)-1,3-thiazol-2-yl]-3-chloroaniline dihydrochloride](/img/structure/B2800418.png)